Ethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has multiple functional groups including an ester group (carboxylate), a ketone group (oxo), and two chlorophenyl groups. These functional groups can significantly influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The presence of multiple functional groups and aromatic rings would likely result in a complex three-dimensional structure. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ester, ketone, and chlorophenyl groups. For example, the ester group could undergo hydrolysis, while the ketone group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the specific arrangement of its functional groups. The presence of polar groups like the ester and ketone could potentially increase its solubility in polar solvents .Scientific Research Applications
Metabolism and Toxicokinetics
- Toxicokinetics of Ethyl tert-butyl Ether (ETBE): A study evaluated the uptake and disposition of ETBE, a potential replacement for methyl tert-butyl ether (MTBE) in unleaded gasoline. It was found that ETBE has a lower respiratory uptake and slightly higher respiratory exhalation compared to MTBE. The pharmacokinetic behavior of ETBE involves multiple phases in blood and urine, indicating extensive metabolism or other elimination routes. Tert-butyl alcohol (TBA) was suggested as a more appropriate biomarker for ETBE exposure than the ether itself due to its longer presence in the body (Nihlen, Löf, & Johanson, 1998).
Environmental and Health Impacts
- Persistent Organic Pollutants in West Africa: A temporal trend study from Guinea-Bissau examined levels of persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs) and dichlorodiphenyldichloroethylene (DDE), in adults. The study observed decreasing concentrations of these compounds from the early 1990s onwards, likely due to national and international management efforts. However, polybrominated diphenyl ethers (PBDEs) showed an increasing trend, albeit at low levels (Linderholm et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2NO3/c1-3-28-22(27)21-14(2)25(13-15-4-8-17(23)9-5-15)20(26)12-19(21)16-6-10-18(24)11-7-16/h4-11,19H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFCRPRWLMDBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)CC1C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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